molecular formula C15H15ClN2O3S2 B11074827 5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide

5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B11074827
M. Wt: 370.9 g/mol
InChI Key: MKJSXPVAJTZIMT-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidine moiety. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 5-chlorothiophene-2-sulfonyl chloride with 4-aminobenzoylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes .

Scientific Research Applications

5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H15ClN2O3S2

Molecular Weight

370.9 g/mol

IUPAC Name

5-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H15ClN2O3S2/c16-13-7-8-14(22-13)23(20,21)17-12-5-3-11(4-6-12)15(19)18-9-1-2-10-18/h3-8,17H,1-2,9-10H2

InChI Key

MKJSXPVAJTZIMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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